达比加群酯依替沙酯 N-O 内盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .

Molecular Structure Analysis

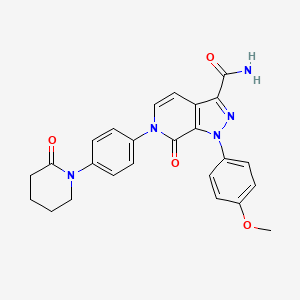

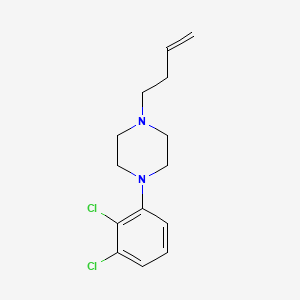

Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical and Chemical Properties Analysis

Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .科学研究应用

药代动力学和肾功能损害: Stangier 等人(2010 年) 的一项研究发现,肾功能损害会影响达比加群酯的药代动力学,表明需要对肾功能不全的患者进行剂量调整。

预防房颤中风: Huisman 等人(2012 年) 的研究强调了达比加群酯依替沙酯在预防房颤患者中风的有效性,与传统抗凝剂相比具有实际优势。

特异性解毒剂的开发: Schiele 等人(2013 年) 的一项研究重点关注开发达比加群酯的特异性解毒剂,这对于处理服用该药的患者的紧急程序至关重要。

骨科手术应用: Eriksson 等人(2005 年) 的一项试验证明了达比加群酯依替沙酯在预防骨科手术后血栓栓塞事件中的有效性。

慢性肾病和剂量: Kooiman 等人(2016 年) 的研究探讨了达比加群酯在严重慢性肾病患者中的药代动力学和药效学,强调了剂量调整的重要性。

药代动力学/药效学特征: Stangier(2008 年) 的一项研究提供了对达比加群酯可预测的药代动力学和药效学特征的见解,支持其在各种血栓栓塞疾病中的使用。

机械瓣膜血栓形成: Price 等人(2012 年) 的研究强调了在机械瓣膜血栓形成患者中使用达比加群酯的潜在风险。

凝血试验的解读: Ryn 等人(2010 年) 的一篇论文讨论了在达比加群酯存在的情况下解读各种凝血试验,这对于临床决策至关重要。

比较疗效和安全性: Burness & McKeage(2012 年) 和 Sanford & Plosker(2012 年) 的研究比较了达比加群酯依替沙酯与其他抗凝剂在骨科手术中的疗效和安全性。

P-糖蛋白分析: Ishiguro 等人(2014 年) 和 Kishimoto 等人(2014 年) 的研究深入探讨了达比加群酯依替沙酯的 P-糖蛋白介导的外排,这对于理解药物相互作用很重要。

纳米生物传感器开发: Johani 等人(2018 年) 的一项研究旨在开发一种用于直接测量达比加群酯依替沙酯的纳米生物传感器,表明监测药物水平方面取得了进展。

脑静脉血栓的安全: Ferro 等人(2019 年) 的研究评估了达比加群酯与华法林在脑静脉血栓患者中的安全性和有效性。

特种凝血试验: Adcock 等人(2013 年) 的一项研究评估了达比加群酯对特种凝血试验的影响,这对于准确的诊断和治疗计划至关重要。

手术患者的药代动力学特征: Stangier 等人(2005 年) 的研究检查了接受全髋关节置换的患者中达比加群酯依替沙酯的药代动力学特征。

围手术期管理: Watanabe 等人(2011 年) 的一篇论文讨论了在手术期间对达比加群酯依替沙酯治疗患者的管理,这对于最大程度地降低风险至关重要。

作用机制

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

Dabigatran Etexilate N-Oxide Inner Salt is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of Dabigatran Etexilate N-Oxide Inner Salt can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

安全和危害

Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

未来方向

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

生化分析

Biochemical Properties

Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .

Cellular Effects

Dabigatran Etexilate N-Oxide Inner Salt has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of Dabigatran Etexilate N-Oxide Inner Salt involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .

Temporal Effects in Laboratory Settings

In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of Dabigatran Etexilate N-Oxide Inner Salt . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Metabolic Pathways

Dabigatran Etexilate N-Oxide Inner Salt is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran Etexilate N-Oxide Inner Salt involves the oxidation of Dabigatran Etexilate to form the N-oxide derivative, followed by the formation of the inner salt through acid-base reaction.", "Starting Materials": [ "Dabigatran Etexilate", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Dabigatran Etexilate is dissolved in acetic acid and water.", "Hydrogen peroxide is added to the solution to oxidize Dabigatran Etexilate to Dabigatran Etexilate N-oxide.", "The solution is then neutralized with sodium hydroxide to form the inner salt of Dabigatran Etexilate N-oxide.", "The inner salt is isolated and purified through crystallization or other suitable methods." ] } | |

CAS 编号 |

1381757-44-3 |

分子式 |

C34H41N7O6 |

分子量 |

643.73 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)